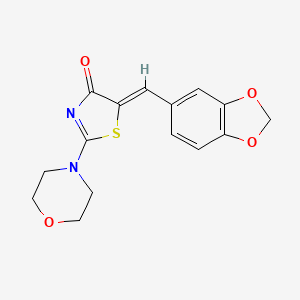

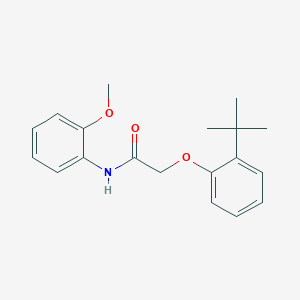

![molecular formula C20H24N4OS B5512967 4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)

4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to 4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole, often involves multi-step synthetic pathways. These pathways typically include the formation of the benzimidazole core, followed by various functionalization steps to introduce the desired substituents at specific positions on the benzimidazole nucleus and the incorporation of piperidine and thiazole rings through selective bonding strategies. The synthesis aims to optimize the yield and selectivity of the desired product while minimizing side reactions (Zarrinmayeh et al., 1998).

Wissenschaftliche Forschungsanwendungen

Antifungal and Antibacterial Properties

- Antifungal and Antibacterial Activity: Some benzimidazole derivatives have been synthesized and shown to possess higher antifungal activity than commercial drugs against various strains. This suggests their potential as new antifungal agents (Vasi et al., 2014). Similarly, a series of 2-piperidin-4-yl-benzimidazoles demonstrated broad-spectrum antibacterial activities, highlighting their efficacy against both Gram-positive and Gram-negative bacteria (He et al., 2003).

Anticancer Activity

- EGFR Inhibitors in Cancer Treatment: Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their anti-cancer properties, particularly as EGFR inhibitors. These compounds showed potential as active compounds against cancer, with one derivative demonstrating significant binding affinity, indicating its potential as an anti-cancer agent (Karayel, 2021).

Neuroleptic and Antihistaminic Agents

- Neuroleptic Activity: Certain benzimidazole derivatives were synthesized and found to exhibit potent neuroleptic activity with less liability to extrapyramidal side effects, offering potential as neuroleptic drugs (Sato et al., 1978).

- Antihistaminic Agents: A series of benzimidazoles was prepared and tested for H1-antihistaminic activity, with some derivatives showing potent activity, indicating their potential for clinical evaluation as antihistamines (Iemura et al., 1986).

Corrosion Inhibition

- Corrosion Inhibition for Mild Steel: Benzimidazole derivatives have been investigated for their ability to inhibit corrosion in mild steel in HCl, showing significant inhibition efficiency. This application highlights their potential in industrial settings to protect against corrosion (Yadav et al., 2013).

Zukünftige Richtungen

The development of new thiazole and benzimidazole derivatives with improved properties is an active area of research . Future directions could include the synthesis of new derivatives, the investigation of their biological activities, and the optimization of their properties for specific applications.

Eigenschaften

IUPAC Name |

1-[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c1-13-4-3-5-16-19(13)23-20(22-16)15-8-10-24(11-9-15)18(25)7-6-17-14(2)21-12-26-17/h3-5,12,15H,6-11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMOFVREBVFEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C3CCN(CC3)C(=O)CCC4=C(N=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

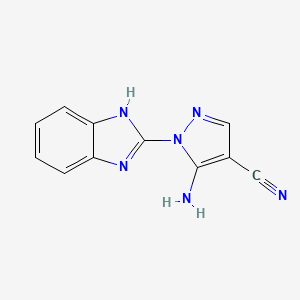

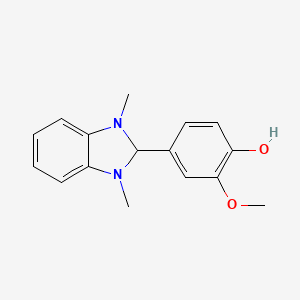

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

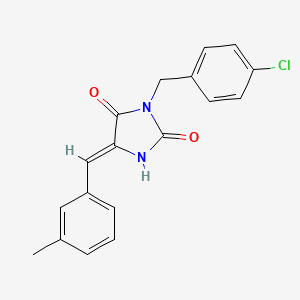

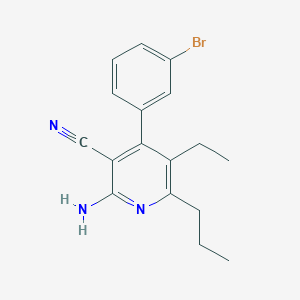

![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)

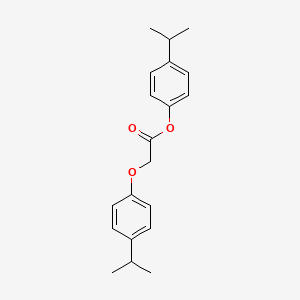

![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)

![4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5512949.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)

![4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5512961.png)

![methyl 4-(2-{3-oxo-3-[(3-pyridinylmethyl)amino]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5512975.png)